[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester
Overview
Description
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a benzyl ester group and a hydroxy-ethoxy-ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves the esterification of carbamic acid with benzyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
Carbamic acid+Benzyl alcohol→[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester+Water
Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and reaction media can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic acyl substitution reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Carbamic acid and benzyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze esterification and hydrolysis reactions. The compound can act as a substrate for these enzymes, leading to the formation of various products through enzymatic catalysis .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and perfumes.
Isopropyl butyrate: Known for its rum-like odor, used in the fragrance industry.
Uniqueness
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is unique due to its specific structure, which includes both a benzyl ester group and a hydroxy-ethoxy-ethyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPGZLVPTVWFSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145881-74-9 | |
Record name | 145881-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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